1-[(2-Aminoethyl)amino]pentadecan-2-OL
Description
1-[(2-Aminoethyl)amino]pentadecan-2-OL is a long-chain amino alcohol characterized by a 15-carbon backbone (pentadecan-2-ol) substituted with a 2-aminoethylamino group. The hydroxyl and primary/secondary amine groups confer polarity and hydrogen-bonding capability, which may influence solubility, biological activity, and intermolecular interactions. Notably, shorter-chain analogs like 1-((2-Aminoethyl)amino)propan-2-ol (CAS 123-84-2) are commercially available for laboratory use, highlighting the relevance of this structural class .
Properties
CAS No. |
62745-87-3 |
|---|---|
Molecular Formula |
C17H38N2O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-(2-aminoethylamino)pentadecan-2-ol |
InChI |
InChI=1S/C17H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)16-19-15-14-18/h17,19-20H,2-16,18H2,1H3 |
InChI Key |
KNRSEFVPJCFQKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CNCCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(2-Aminoethyl)amino]pentadecan-2-OL can be synthesized through several methods:
Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Alkylation of Amines: This method involves the reaction of an amine with an alkyl halide under basic conditions to form the desired product.
Hydrogenation of Nitriles: This involves the reduction of nitriles using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination or hydrogenation processes. These methods are chosen for their efficiency and scalability, allowing for the production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Aminoethyl)amino]pentadecan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form amines with different degrees of substitution.
Substitution: The amino group can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Aminoethyl)amino]pentadecan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of cell signaling and neurotransmission due to its amine group.
Industry: The compound is used in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-[(2-Aminoethyl)amino]pentadecan-2-OL involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amino Alcohol Derivatives
(a) 1-Aminopropan-2-ol (Isopropanolamine)
- Structure: C3H9NO; a simple amino alcohol with a 3-carbon chain.
- Key Properties : Molecular weight = 75.11 g/mol; used in cosmetics, pharmaceuticals, and as a pH adjuster .
- Comparison : The pentadecan-2-OL derivative has a significantly longer hydrocarbon chain, likely increasing lipophilicity and reducing water solubility. This structural difference may enhance membrane permeability or enable micelle formation in surfactant applications.
(b) 1-((2-Aminoethyl)amino)propan-2-ol
- Structure: C5H14N2O; a short-chain analog with an additional aminoethyl group.
- Key Properties : CAS 123-84-2; used in research settings for ligand synthesis .
- Comparison : The pentadecan variant’s extended alkyl chain could alter binding affinity in biological systems. For example, in H3 receptor antagonists, chain elongation from 1 to 3 methylene groups increased potency , suggesting that the 15-carbon chain might optimize interactions in specific targets.
Disulfide-Containing Amines
2-[(2-Aminoethyl)disulfanyl]ethan-1-amine
- Structure : C4H12N2S2; features a disulfide bridge and two amine groups.
- Comparison : The disulfide group introduces redox activity absent in the pentadecan-2-OL compound. This difference may affect stability and biological reactivity, with the pentadecan derivative likely being more stable under reducing conditions.
Cyclopropane Derivatives
1-(2-Aminoethyl)cyclopropanecarboxylic Acid Hydrochloride
- Structure: Cyclopropane ring fused with an aminoethyl-carboxylic acid group.
- Key Properties : CAS 31420-47-0; used in medicinal chemistry for rigid structural motifs .
- Comparison : The cyclopropane ring imposes conformational constraints, whereas the pentadecan-2-OL’s flexible chain may facilitate interactions with hydrophobic domains in proteins or membranes.
Research Findings and Structural-Activity Relationships (SAR)
- Chain Length and Potency : In H3 antagonists, elongation of alkyl chains (e.g., from 1 to 3 methylene groups) enhanced potency, with optimal activity at 3–5 carbons . Extrapolating this, the pentadecan chain might exceed ideal lengths for receptor binding but could be advantageous in lipid-based applications.
- Substituent Effects : Derivatives with aromatic or bulky groups (e.g., 2-methyl-2-phenylpropyl) showed higher antagonistic activity (pA2 = 8.27), suggesting that branching or aromaticity in the pentadecan-2-OL’s chain could modulate efficacy .
Data Tables
Table 1: Physicochemical and Functional Comparisons
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